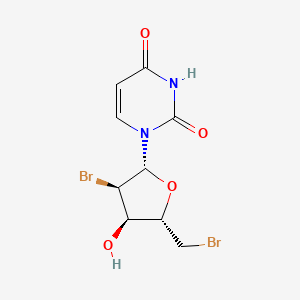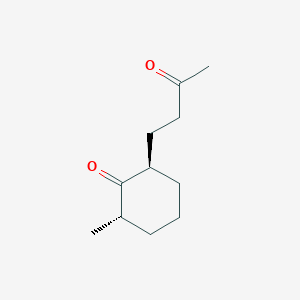![molecular formula C18H14N4 B14423607 8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine CAS No. 85939-75-9](/img/structure/B14423607.png)
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that features a unique arrangement of nitrogen atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine typically involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring . One common method is the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms within the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help manage conditions like gout and hyperuricemia .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d][1,2,3]triazine: Similar structure but different substitution pattern.
7-Methyl-3-phenyl-1H-pyrazolo[4,3-d][1,2,3]triazine: Another isomer with distinct properties.
Uniqueness
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine stands out due to its specific arrangement of nitrogen atoms and the presence of both methyl and phenyl groups, which contribute to its unique chemical reactivity and biological activity .
Propriétés
Numéro CAS |
85939-75-9 |
|---|---|
Formule moléculaire |
C18H14N4 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
8-methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C18H14N4/c1-13-17(15-10-6-3-7-11-15)21-22-12-16(19-20-18(13)22)14-8-4-2-5-9-14/h2-12H,1H3 |
Clé InChI |
ZMBKOKDWGCGKPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2N=NC(=CN2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)

![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
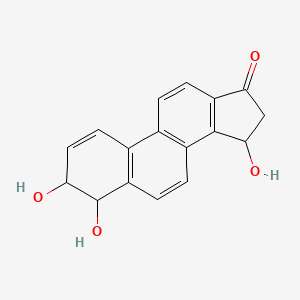
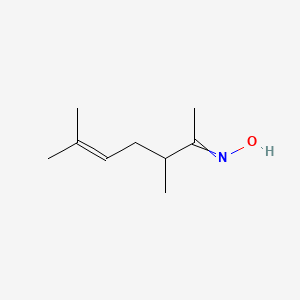
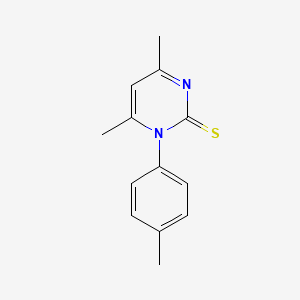

![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)

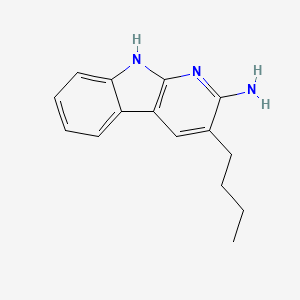
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
